

Standard Protocols for Pasiniazid Drug Susceptibility Testing (DST)

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Compound of Interest

Compound Name: *Pasiniazid*

Cat. No.: *B1678481*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pasiniazid is a compound of Isoniazid (INH) and p-aminosalicylic acid (PAS). It is a first-line anti-tuberculosis drug, and understanding its efficacy against susceptible and resistant *Mycobacterium tuberculosis* strains is critical for effective treatment and drug development. Some studies suggest that **Pasiniazid** may be effective against some INH-resistant isolates, as the PAS component is thought to delay the acetylation of INH, thereby increasing its effective concentration.^[1] This document provides detailed application notes and protocols for the drug susceptibility testing (DST) of **Pasiniazid**. While standardized critical concentrations for **Pasiniazid** are not as firmly established as for Isoniazid, this guide presents methodologies based on established principles of mycobacterial DST.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) distributions of **Pasiniazid**, Isoniazid (INH), and p-aminosalicylic acid (PAS) against various resistant *M. tuberculosis* isolates. This data is crucial for interpreting DST results and understanding cross-resistance patterns.

Table 1: MIC Distribution of **Pasiniazid**, INH, and PAS against INH-Resistant M. tuberculosis Isolates (n=109)[2]

Drug	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)
Pasiniazid	0.125 - >16	2	8
Isoniazid (INH)	0.125 - >16	1	4
p-aminosalicylic acid (PAS)	≤0.25 - >16	2	8

Table 2: MIC Distribution of **Pasiniazid**, INH, and PAS against Multidrug-Resistant (MDR) M. tuberculosis Isolates (n=78)[2]

Drug	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)
Pasiniazid	0.25 - >16	2	16
Isoniazid (INH)	0.25 - >16	2	8
p-aminosalicylic acid (PAS)	≤0.25 - >16	4	16

Table 3: MIC Distribution of **Pasiniazid**, INH, and PAS against Extensively Drug-Resistant (XDR) M. tuberculosis Isolates (n=26)[2]

Drug	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)
Pasiniazid	0.5 - >16	4	>16
Isoniazid (INH)	0.5 - >16	4	16
p-aminosalicylic acid (PAS)	≤0.25 - >16	8	>16

Experimental Protocols

Two primary methods for phenotypic DST of *M. tuberculosis* are the proportion method on solid medium and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Proportion Method on Löwenstein-Jensen (LJ) Medium

This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of an anti-tuberculous drug.

1. Media Preparation:

- Prepare Löwenstein-Jensen (LJ) medium according to the manufacturer's instructions.[\[3\]](#)[\[4\]](#)
- Incorporate **Pasiniazid** into the LJ medium at various concentrations (e.g., 0.2, 1.0, 5.0 mg/L). The exact critical concentration for **Pasiniazid** on LJ medium is not universally standardized and may need to be determined based on wild-type MIC distributions.
- Prepare drug-free control slants.

2. Inoculum Preparation:

- From a fresh culture of *M. tuberculosis* on LJ medium, scrape a few colonies and transfer them to a tube containing sterile saline and glass beads.
- Vortex for 20-30 seconds to create a homogeneous suspension.
- Allow the large particles to settle for 30 minutes.
- Adjust the turbidity of the supernatant to match a McFarland No. 1 standard.
- Prepare two dilutions of the adjusted bacterial suspension: 10⁻² and 10⁻⁴.

3. Inoculation and Incubation:

- Inoculate one loopful of the 10⁻² dilution onto the surface of the LJ slants containing the different concentrations of **Pasiniazid**.

- Inoculate one loopful of the 10⁻⁴ dilution onto a drug-free control slant.
- Incubate all slants at 37°C.

4. Interpretation of Results:

- Read the results after 28 days of incubation.
- Count the number of colonies on the drug-containing and drug-free media.
- The resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control medium.

Protocol 2: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a drug that inhibits the visible growth of a microorganism.

1. Reagents and Media:

- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[\[5\]](#)
- **Pasiniiazid** stock solution.
- Sterile 96-well microtiter plates.

2. Inoculum Preparation:

- Prepare a bacterial suspension from a fresh culture of *M. tuberculosis* in 7H9 broth.
- Adjust the turbidity to a 0.5 McFarland standard.
- Dilute the suspension 1:100 in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

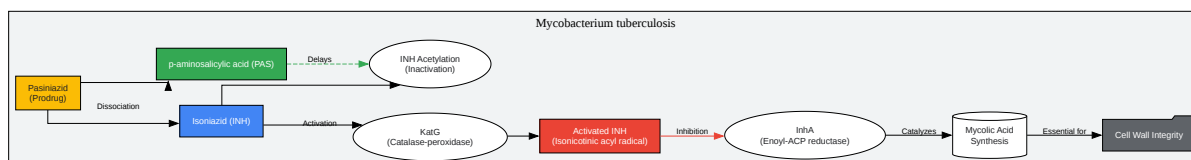
3. Plate Preparation and Inoculation:

- Prepare serial twofold dilutions of **Pasiniazid** in 7H9 broth in the microtiter plate. The concentration range should be guided by the expected MICs (e.g., from 0.06 to 128 mg/L).
- Include a drug-free growth control well and a sterility control well (broth only).
- Add 100 µL of the prepared inoculum to each well (except the sterility control).
- Seal the plates and incubate at 37°C.

4. Reading and Interpretation of Results:

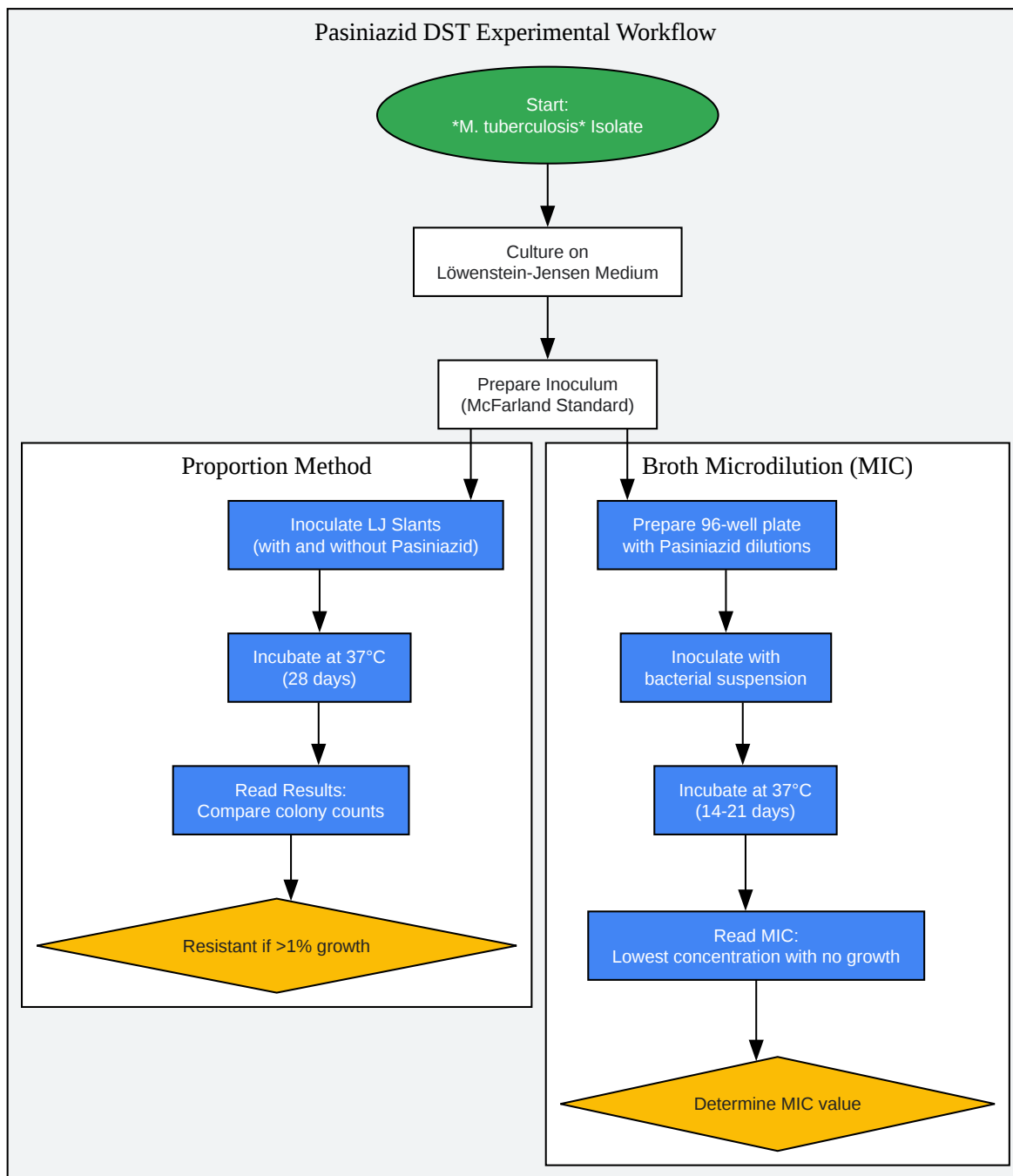
- Read the plates after 14 and 21 days of incubation.
- The MIC is the lowest concentration of **Pasiniazid** that shows no visible growth.

Mandatory Visualizations



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Caption: Mechanism of action of **Pasiniazid** in *M. tuberculosis*.



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